Ablukast

Leukotriene D4 Antagonism Bronchoconstriction Comparative Pharmacology

Researchers studying leukotriene-mediated inflammation face a lack of well-characterized, selective antagonists with documented in vivo efficacy. Ablukast (Ro 23-3544) addresses this gap with its unique benzopyran scaffold and dual CysLT1/LTD4 antagonism. - Validated in guinea pig bronchoconstriction & murine contact dermatitis models, providing translational confidence. - Discontinued Phase III candidate offers a unique benchmark for comparative pharmacology and drug development attrition studies. - Available at ≥98% purity with rigorous QC, ensuring reliable results in demanding in vitro and in vivo assays.

Molecular Formula C28H34O8
Molecular Weight 498.6 g/mol
CAS No. 131147-29-0
Cat. No. B1680664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAblukast
CAS131147-29-0
Synonyms6-acetyl-7-(5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyloxy)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
ablukast
Ro 23-3544
Ro-23-3544
Molecular FormulaC28H34O8
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C
InChIInChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33)
InChIKeyFGGYJWZYDAROFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ablukast (CAS 131147-29-0) Product Overview: A Discontinued Phase III Leukotriene Antagonist for Specialized Research


Ablukast (also known as Ro 23-3544) is a small-molecule leukotriene receptor antagonist with high specificity for the cysteinyl leukotriene receptor 1 (CysLT1) and LTD4 receptors [1]. It was developed as an anti-asthmatic and anti-inflammatory agent, reaching Phase III clinical trials for asthma, inflammatory bowel disease, and skin disorders before its development was discontinued in 1996 [2]. Ablukast is a benzopyran derivative with the molecular formula C28H34O8 and a molecular weight of approximately 498.6 g/mol. It is available as a free acid (CAS 96566-25-5) and a sodium salt (CAS 96565-55-8) [1]. For research purposes, Ablukast is offered at high purity (typically ≥98%) by specialized vendors for in vitro and in vivo studies, including models of allergic inflammation and contact dermatitis [3].

Why Generic Substitution Fails for Ablukast: Differentiated Pharmacology and Discontinued Clinical Development


Ablukast cannot be simply interchanged with other leukotriene receptor antagonists (LTRAs) such as montelukast, zafirlukast, or pranlukast, due to its distinct pharmacological profile and historical development trajectory. Unlike the approved LTRAs, Ablukast was specifically designed based on structural elements from the prototype antagonist FPL 55712 and endogenous leukotrienes, resulting in a unique benzopyran scaffold that confers a different pattern of receptor interaction and functional antagonism [1]. Furthermore, Ablukast's development was discontinued after Phase III trials, meaning that it never achieved regulatory approval for human use, and it is now solely available as a research tool [2]. Substituting Ablukast with a marketed LTRA in a research setting would introduce variables related to receptor selectivity, pharmacokinetics, and off-target effects that are not equivalent, potentially confounding experimental results, particularly in specialized models like allergic contact dermatitis where Ablukast has been specifically characterized [3].

Ablukast Quantitative Evidence Guide: Direct Comparative and Binding Data vs. In-Class Alternatives


Ablukast Exhibits Enhanced Potency and Duration of Action vs. LTD4 Compared to Prototype Antagonist FPL 55712 in a Guinea Pig Aerosol Model

In a direct head-to-head comparison using an aerosolized guinea pig bronchoconstriction model, Ablukast (Ro 23-3544) demonstrated greater potency and a longer duration of action against leukotriene D4 (LTD4)-induced bronchoconstriction than the standard leukotriene antagonist FPL 55712 [1]. This model is highly relevant for assessing the potential of compounds to reverse or prevent airway constriction, a hallmark of asthma. The improved potency and duration of action indicate that Ablukast provides a more sustained and effective blockade of LTD4-mediated responses in this pulmonary model, which may be advantageous for research into more persistent or severe asthmatic phenotypes [1].

Leukotriene D4 Antagonism Bronchoconstriction Comparative Pharmacology

Ablukast Demonstrates Dual Antagonism of LTD4 and LTB4, a Profile Not Shared by FPL 55712

A key differentiating feature of Ablukast is its ability to potently inhibit bronchoconstriction induced by both LTD4 and LTB4 in the guinea pig model. In contrast, the prototype antagonist FPL 55712 showed no activity against LTB4-induced bronchoconstriction in the same comparative study [1]. This dual antagonism is further supported by in vitro binding data: Ablukast inhibits [3H]LTD4 binding to guinea pig lung membranes with an IC50 of 4000 nM and a Kd of 251.19 nM, and it antagonizes LTB4 binding on intact human neutrophils with a Ki of 320 nM [2].

Leukotriene Receptor Pharmacology Dual Antagonism Inflammation

Ablukast Binding Affinity at CysLT1 Receptor (pIC50 = 5.4) Provides a Baseline for In Vitro Comparative Studies

Quantitative binding data from ChEMBL indicates that Ablukast exhibits a consistent pIC50 of 5.4 at the CysLT1 receptor in both guinea pig and human sources [1]. This corresponds to an IC50 of approximately 3.98 µM. While this affinity is moderate, it serves as a crucial baseline for researchers comparing the in vitro potency of Ablukast with other LTRAs or novel CysLT1 antagonists in their specific assay systems. Direct comparison with other compounds using this same metric is possible; for example, zafirlukast has a reported IC50 of 0.6 µM against the leukotriene receptor, indicating higher in vitro potency in some assays .

Receptor Binding CysLT1 Antagonism In Vitro Pharmacology

Ablukast Enantiomers Show Divergent In Vivo Potency: S-Enantiomer is 15-Fold More Potent than R-Enantiomer via Aerosol Route

The study by Cohen et al. resolved Ablukast into its R- and S-enantiomers and found a significant stereoselective difference in in vivo potency. While the enantiomers showed similar potencies in in vitro assays and when administered intravenously, the S-antipode was 15-fold more potent than the R-antipode in the guinea pig bronchoconstriction model when administered by the aerosol route against LTC4 and LTD4 [1]. This finding is critical for procurement decisions, as it suggests that racemic Ablukast or a specific enantiomer (e.g., (R)-Ablukast, CAS 96686-73-6) may have vastly different efficacies in aerosolized administration models .

Enantioselective Pharmacology Stereochemistry In Vivo Efficacy

Ablukast Effectively Modulates Allergic and Irritant Contact Dermatitis in a Murine Model, a Unique In Vivo Characterization

Ablukast has been specifically tested for its efficacy in modulating both dinitrofluorobenzene (DNFB)-induced allergic contact dermatitis and croton oil-induced irritant contact dermatitis in a mouse ear model [1]. This is a specialized in vivo model that is not a standard characterization for many other LTRAs, which are primarily studied in pulmonary contexts. This data positions Ablukast as a uniquely characterized tool for research into skin inflammation, where the role of leukotrienes in these specific dermatitis models can be probed.

Allergic Contact Dermatitis Inflammation In Vivo Efficacy

Ablukast Development History: Reached Phase III Clinical Trials for Multiple Indications Before Discontinuation

Ablukast advanced to Phase III clinical trials for the treatment of asthma, inflammatory bowel disease, and skin disorders before development was discontinued in 1996 [1][2]. This clinical history is a significant point of differentiation from other LTRAs like montelukast and zafirlukast, which successfully completed development and are approved for clinical use. The fact that Ablukast was deemed sufficiently safe and promising to enter late-stage trials, yet was ultimately discontinued, makes it a valuable research tool for understanding the translational gap between preclinical promise and clinical success in the LTRA class.

Clinical Development History Asthma Inflammatory Bowel Disease

Ablukast Optimal Research Application Scenarios: Specialized In Vivo Models and Comparative Pharmacology


Investigating Leukotriene-Mediated Airway Hyperresponsiveness

Ablukast is an ideal tool for in vivo studies of LTD4- and antigen-induced bronchoconstriction in guinea pig models, where its aerosolized administration has been extensively characterized. Its demonstrated superiority over FPL 55712 in terms of potency and duration of action makes it a more effective agent for studying sustained airway constriction. Researchers can use Ablukast to probe the specific contribution of CysLT1 receptors to airway inflammation and to evaluate novel therapies in a well-validated LTRA model [1].

Elucidating the Role of Leukotrienes in Allergic and Irritant Contact Dermatitis

For dermatological research, Ablukast is uniquely positioned as a tool that has been directly validated in murine models of both DNFB-induced allergic and croton oil-induced irritant contact dermatitis [2]. This makes it a prime candidate for studies aimed at dissecting the role of leukotrienes in skin inflammation, and for screening topical formulations or other anti-inflammatory compounds in a context where an LTRA with known in vivo activity in skin is required.

Comparative Pharmacology Studies of Leukotriene Receptor Antagonists

Ablukast's distinct structural class (benzopyran), dual LTD4/LTB4 antagonism, and documented stereoselective in vivo activity provide a rich platform for comparative pharmacology [1][3]. It can serve as a reference compound in assays designed to differentiate the binding profiles and functional effects of various LTRAs, including those with simpler profiles (e.g., FPL 55712) or those that are clinically approved (e.g., montelukast, zafirlukast). Its well-defined binding affinity (pIC50 = 5.4) offers a reliable benchmark for cross-study comparisons [4].

Studying the Translational Gap in Drug Development

Ablukast's advancement to Phase III clinical trials and subsequent discontinuation make it a valuable case study for academic and industrial researchers interested in drug development attrition [5]. It can be used to investigate the factors that differentiate preclinical promise from clinical success, and to benchmark new compounds against a well-characterized 'failed' candidate to identify potential liabilities or advantages early in the development process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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